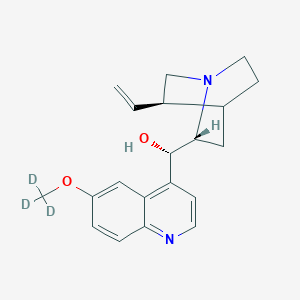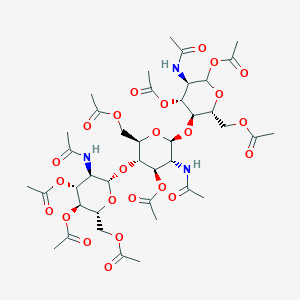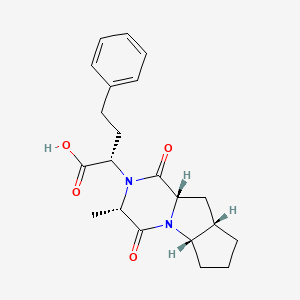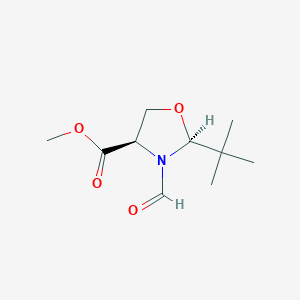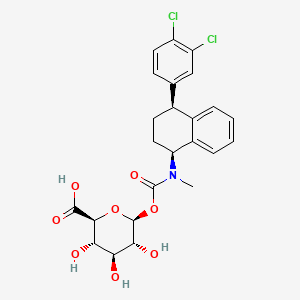![molecular formula C₃₂H₃₄O₉ B1140816 [(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate CAS No. 38982-56-8](/img/structure/B1140816.png)
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including protection and deprotection of functional groups, coupling reactions, and the use of specific catalysts to achieve the desired molecular architecture. For instance, Yang Liu et al. (2014) detailed the synthesis of an important anticancer nucleosides intermediate through direct coupling, which parallels the complexity seen in synthesizing compounds like the one . The synthesis process is typically aimed at improving yield, purity, and structural specificity (Liu et al., 2014).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of complex molecules. It provides detailed information about the arrangement of atoms within a molecule and can confirm the stereochemistry of the synthesized compound. The structure and conformation of synthesized compounds, such as nucleosides intermediates, have been confirmed by single crystal X-ray diffraction, highlighting the technique's importance in structural analysis (Liu et al., 2014).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Chemical reactions, such as cycloadditions, nucleophilic substitutions, and eliminations, are fundamental for modifying the compound or for further derivatization. The study of such reactions provides insights into the compound's chemical behavior and potential applications in synthesis and medicinal chemistry.
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding the practical aspects of handling and using the compound in chemical reactions and formulations. These properties are determined through various analytical techniques and contribute to the comprehensive characterization of the compound.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity with various reagents, stability under different conditions, and spectroscopic properties (NMR, IR, UV-Vis, etc.), are essential for a detailed understanding of the molecule. These characteristics help in identifying functional groups, predicting reaction pathways, and designing further synthetic steps or modifications to the molecule.
References
- (Liu et al., 2014): Liu, Y., Tian, G., Ge, H., Cao, X., Hu, D., & Zhang, D. (2014). Synthesis and X-Ray Structure of Important Anticancer Nucleosides Intermediate. Journal of Crystallization Process and Technology, 04, 140-144.
Aplicaciones Científicas De Investigación
Analytical Techniques in Pharmaceutical Research
A study on the analytical methods for the determination of the anti-diabetic drug Empagliflozin, a chemically related compound, highlights the importance of sophisticated analytical techniques in pharmaceutical product analysis. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-high Performance Liquid Chromatography (UPLC), and spectrophotometry play a crucial role in ensuring the quality of pharmaceutical products (Danao, 2021).
Environmental Fate and Aquatic Effects
Research on the environmental fate and aquatic effects of oxo-process chemicals, including butyl acetate and 2-ethylhexanol, provides insights into the behavior of complex organic compounds in the environment. These studies show that such compounds are rapidly biodegradable and pose generally low concern to aquatic life, underlining the importance of understanding the environmental impact of chemical substances (Staples, 2001).
Toxicity and Mechanistic Studies
The toxicities associated with methoxyacetate and related compounds, including their effects on embryonic development and testicular functions, underscore the importance of toxicological studies in assessing the safety of chemical compounds. These studies highlight the complex mechanisms, such as histone modification, that underpin the toxic effects of certain organic molecules (Yamazoe et al., 2015).
Advanced Oxidation Processes
The degradation of acetaminophen by advanced oxidation processes (AOPs) reveals the potential of such methods in treating water contaminated with organic pollutants. This area of research is crucial for developing efficient strategies to mitigate the environmental impact of pharmaceuticals and other organic contaminants (Qutob et al., 2022).
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28+,29+,30-,31+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIHIENXWVDRTC-NBCLCUQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

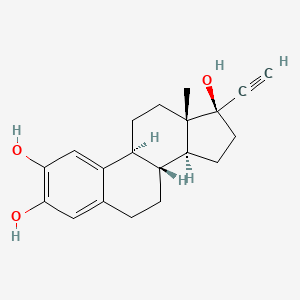
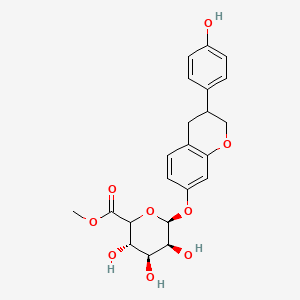



![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)
